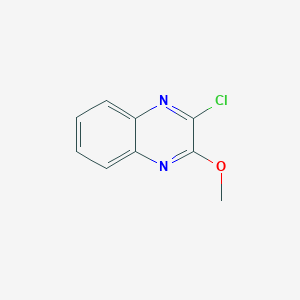

2-Chloro-3-methoxyquinoxaline

Description

Properties

IUPAC Name |

2-chloro-3-methoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-9-8(10)11-6-4-2-3-5-7(6)12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXKLKHPMYZIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603846 | |

| Record name | 2-Chloro-3-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32998-25-7 | |

| Record name | 2-Chloro-3-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-methoxyquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-methoxyquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloro-3-methoxyquinoxaline. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules, making them a focal point in medicinal chemistry and drug discovery.[1] This document serves as a technical resource, consolidating available data on this compound and related analogues to facilitate further research and development.

Core Chemical and Physical Properties

Quantitative data for this compound and a structurally similar compound, 2-chloro-7-methoxyquinoxaline, are summarized below. Direct experimental data for the title compound is limited; therefore, data for related structures is provided for estimation and comparison.

| Property | This compound | 2-chloro-7-methoxyquinoxaline | Data Source |

| Molecular Formula | C₉H₇ClN₂O | C₉H₇ClN₂O | Inferred |

| Molecular Weight | 194.62 g/mol | 194.62 g/mol | [2] |

| CAS Number | 32998-25-7 | Not Available | [3] |

| Melting Point | Not Available | Not Available | [2] |

| Boiling Point | Not Available | Not Available | [2] |

| Density | Not Available | Not Available | [2] |

Note: The lack of available experimental data for some properties highlights an opportunity for further characterization of this compound.

Spectroscopic Data Overview

-

¹H NMR: Signals corresponding to the aromatic protons on the benzene ring and the methoxy group protons.

-

¹³C NMR: Resonances for the carbon atoms of the quinoxaline core and the methoxy group.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

IR Spectroscopy: Absorption bands typical for aromatic C-H, C=N, C=C, and C-O ether linkages.

The characterization of analogous compounds, such as 2-chloro-8-methyl-3-formylquinoline, has been successfully performed using a combination of NMR techniques (HSQC, COSY, HMBC), mass spectrometry, and X-ray diffractometry.[4][5]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various routes, typically involving the formation of a quinoxaline core followed by functional group manipulations. A plausible and common synthetic strategy is the chlorination of a quinoxalinone precursor, followed by nucleophilic substitution with methanol.

A documented synthesis involves the reaction of 2,3-dichloroquinoxaline with methanol in the presence of a phase transfer catalyst, such as triethyl-benzyl ammonium chloride (TEBAC), at room temperature to yield this compound.[6]

Caption: Synthetic workflow for this compound.

The chloro group at the 2-position is reactive and susceptible to nucleophilic substitution, making it a valuable handle for further derivatization. For instance, this compound can be further reacted with nucleophiles like piperazine to generate more complex molecules with potential biological activity.[6]

Caption: Nucleophilic substitution with piperazine.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not fully elaborated in the available literature, a general procedure can be inferred from the synthesis of analogous compounds.[6] The following represents a plausible experimental methodology.

Synthesis of this compound from 2,3-Dichloroquinoxaline

-

Reaction Setup: To a solution of 2,3-dichloroquinoxaline (1 equivalent) in a suitable solvent such as acetonitrile, add methanol (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of a phase transfer catalyst like triethyl-benzyl ammonium chloride (TEBAC).

-

Reaction Conditions: Stir the mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture would typically be concentrated under reduced pressure. The residue would then be partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the data for related chloro-quinoxaline derivatives, appropriate safety precautions should be taken. For instance, 2-chloro-3-methylquinoxaline is classified as acutely toxic if swallowed and can cause serious eye damage.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]

-

Ventilation: Use only outdoors or in a well-ventilated area.[7][8]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[7][8]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[7]

Always consult the specific Safety Data Sheet (SDS) for the compound before use. In case of exposure, follow standard first-aid measures such as moving to fresh air for inhalation, rinsing skin and eyes with plenty of water, and seeking medical attention if symptoms persist.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 32998-25-7 [chemicalbook.com]

- 4. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | MDPI [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

2-Chloro-3-methoxyquinoxaline CAS number 32998-25-7

An In-depth Technical Guide on 2-Chloro-3-methoxyquinoxaline (CAS 32998-25-7)

Disclaimer: Detailed public information and extensive experimental data for this compound (CAS 32998-25-7) are limited. This guide provides a comprehensive overview based on the general chemistry and biological significance of the quinoxaline scaffold, offering insights into its probable synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

Introduction to the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a significant scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The structural versatility of the quinoxaline ring allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles. The subject of this guide, this compound, is a specific derivative with potential as an intermediate in the synthesis of more complex, biologically active molecules.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure. The presence of a chlorine atom and a methoxy group on the pyrazine ring influences its electronic and steric properties, which are crucial for its reactivity and biological interactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₇ClN₂O |

| Molecular Weight | 194.62 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 194.02469 g/mol |

| Monoisotopic Mass | 194.02469 g/mol |

| Topological Polar Surface Area | 38.1 Ų |

| Heavy Atom Count | 13 |

| Complexity | 215 |

Note: These properties are computationally predicted and await experimental verification.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound likely involves the cyclization of an o-phenylenediamine derivative with an appropriate 1,2-dicarbonyl compound, followed by chlorination and methoxylation steps.

General Synthetic Pathway

A common approach to synthesizing substituted quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a potential precursor would be 2,3-dichloroquinoxaline, which can be synthesized from the reaction of o-phenylenediamine and oxalic acid, followed by chlorination. Subsequent selective methoxylation would yield the target compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Quinoxaline-2,3-dione

-

Dissolve o-phenylenediamine (1 eq) in a suitable solvent such as ethanol.

-

Add a solution of oxalic acid (1.1 eq) in the same solvent.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain quinoxaline-2,3-dione.

Step 2: Synthesis of 2,3-Dichloroquinoxaline

-

To quinoxaline-2,3-dione (1 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture at reflux for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dichloroquinoxaline.

Step 3: Synthesis of this compound

-

Dissolve 2,3-dichloroquinoxaline (1 eq) in anhydrous methanol.

-

Add sodium methoxide (1 eq) portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization and Analytical Methods

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| NMR Spectroscopy | ||

| ¹H NMR | To determine the number and environment of protons. | Aromatic protons in the range of 7.5-8.5 ppm; Methoxy protons around 4.0 ppm. |

| ¹³C NMR | To determine the number and environment of carbon atoms. | Aromatic carbons, carbons attached to Cl and OCH₃, and the methoxy carbon. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of the compound (m/z ≈ 194.62) with a characteristic isotopic pattern for chlorine. |

| FT-IR Spectroscopy | To identify functional groups. | Peaks corresponding to C-Cl, C-O, C=N, and aromatic C-H stretching and bending vibrations. |

| Melting Point | To assess purity. | A sharp melting point range. |

| Elemental Analysis | To determine the elemental composition. | Percentages of C, H, N, and Cl should be consistent with the molecular formula. |

Potential Applications in Drug Discovery

While the specific biological activity of this compound is not well-documented, its structure suggests it could be a valuable intermediate in the synthesis of novel therapeutic agents. The chloro and methoxy groups can be further functionalized to generate a library of derivatives for screening against various biological targets.

Role as a Synthetic Intermediate

The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines, thiols, and other moieties, to explore the structure-activity relationship (SAR) of novel quinoxaline derivatives.

Caption: Workflow for utilizing this compound in drug discovery.

Potential Therapeutic Areas

Based on the known activities of other substituted quinoxalines, derivatives of this compound could be investigated for:

-

Anticancer Activity: Many quinoxaline derivatives have shown potent activity against various cancer cell lines by targeting kinases, topoisomerases, or inducing apoptosis.

-

Antimicrobial Activity: The quinoxaline scaffold is present in several antimicrobial agents. Novel derivatives could be screened against a panel of bacteria and fungi.

-

Kinase Inhibition: The quinoxaline core can act as a scaffold for designing inhibitors of various protein kinases involved in cell signaling pathways.

Conclusion

This compound (CAS 32998-25-7) is a substituted quinoxaline with significant potential as a building block in medicinal chemistry. While specific data on this compound is scarce, this guide provides a framework for its synthesis, characterization, and potential applications based on the well-established chemistry of the quinoxaline scaffold. Further research into this and similar derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. Researchers are encouraged to use the provided hypothetical protocols as a starting point for their investigations and to thoroughly characterize the compound to establish its properties and biological activities.

An In-depth Technical Guide to 2-Chloro-3-methoxyquinoxaline

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-3-methoxyquinoxaline, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis.

Core Properties of this compound

This compound is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their broad range of biological activities. The incorporation of a chloro group and a methoxy group at the 2 and 3 positions, respectively, influences the molecule's physicochemical properties and potential biological interactions.

Physicochemical Data

| Property | This compound | 2-Chloro-3-methylquinoxaline (Analog) |

| Molecular Formula | C₉H₇ClN₂O | C₉H₇ClN₂ |

| Molecular Weight | 194.62 g/mol [1] | 178.62 g/mol [2] |

| Melting Point | Not available | 70-73 °C[2] |

| Boiling Point | Not available | Not available |

| Solubility | Very slightly soluble in water (predicted) | Very slightly soluble (0.43 g/L at 25 °C) |

| Appearance | Off-white to pale yellow solid (predicted) | Powder[2] |

Synthesis and Characterization

The synthesis of this compound typically proceeds through a multi-step pathway, beginning with the formation of a quinoxalinone precursor followed by a chlorination step.

General Synthetic Pathway

The logical workflow for the synthesis of 2-chloro-3-substituted quinoxalines is illustrated in the diagram below. This process generally involves the condensation of an o-phenylenediamine with an appropriate α-ketoester to form the quinoxalinone ring, which is subsequently chlorinated.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Synthesis of the Quinoxalin-2-one Precursor:

The initial step involves the synthesis of the corresponding quinoxalin-2-one. A general procedure involves the condensation reaction of an o-phenylenediamine with an α-keto acid or its ester.

-

Reaction Setup: o-Phenylenediamine is dissolved in a suitable solvent, such as ethanol or n-butanol, in a round-bottom flask.

-

Reagent Addition: An equimolar amount of the appropriate α-ketoester (e.g., dimethyl oxalate) is added to the solution.

-

Reaction Conditions: The mixture is typically heated to reflux for several hours to drive the condensation and cyclization reaction.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product, the 2-hydroxy-3-methoxyquinoxaline, is collected by filtration, washed with a cold solvent, and dried.

Chlorination of the Quinoxalin-2-one Precursor:

The hydroxyl group of the quinoxalinone is then replaced with a chlorine atom using a chlorinating agent.

-

Reaction Setup: The dried 2-hydroxy-3-methoxyquinoxaline precursor is placed in a round-bottom flask.

-

Reagent Addition: An excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), is carefully added in a fume hood.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is slowly and carefully poured onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution, until a neutral pH is achieved. The precipitated crude product is collected by filtration, washed with cold water, and dried.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture.

Analytical Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight and fragmentation pattern, confirming the presence of the chlorine isotope pattern.

-

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: The melting point of the purified product is measured and compared to literature values, if available, as an indicator of purity.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-methoxyquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Chloro-3-methoxyquinoxaline, a valuable building block in medicinal chemistry and materials science. The synthesis is a multi-step process commencing with the formation of a quinoxaline-2,3-dione intermediate, followed by chlorination and subsequent selective methoxylation. This document details the experimental protocols, quantitative data, and logical workflows to facilitate the successful synthesis of the target compound.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step sequence starting from readily available commercial reagents. The overall transformation is outlined below:

-

Step 1: Synthesis of Quinoxaline-2,3-dione. The initial step involves the cyclocondensation of o-phenylenediamine with an oxalic acid derivative to form the heterocyclic core.

-

Step 2: Chlorination of Quinoxaline-2,3-dione. The intermediate dione is then subjected to a chlorination reaction to yield 2,3-dichloroquinoxaline.

-

Step 3: Selective Monomethoxylation. The final step is a nucleophilic aromatic substitution reaction where one of the chloro groups on 2,3-dichloroquinoxaline is selectively replaced by a methoxy group.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis, including reaction conditions, yields, and key physical properties of the compounds.

Table 1: Synthesis of Quinoxaline-2,3-dione

| Reactants | Reagents/Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |

| o-Phenylenediamine, Oxalic Acid Dihydrate | 4 M HCl (aq) | 2 hours | Reflux | 90-95 | >300 |

Table 2: Synthesis of 2,3-Dichloroquinoxaline

| Starting Material | Reagents/Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |

| Quinoxaline-2,3-dione | POCl₃, DMF (cat.) | 3 hours | Reflux | 85-90 | 150-152 |

Table 3: Synthesis of this compound

| Starting Material | Reagents/Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |

| 2,3-Dichloroquinoxaline | Methanol, Triethylbenzylammonium chloride (TEBAC) | Not specified | Room Temperature | Not specified | Not specified |

Table 4: Spectroscopic Data for Key Compounds

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |

| Quinoxaline-2,3-dione | 11.7 (s, 2H, NH), 7.0 (m, 4H, Ar-H)[1] | Not available | 162.15 [M]+[1] |

| 2,3-Dichloroquinoxaline | 8.15-7.85 (m, 4H, Ar-H) | 143.9, 139.8, 131.5, 129.6 | 198 [M]+, 200 [M+2]+ |

| This compound | Not available | Not available | Not available |

Experimental Protocols

Step 1: Synthesis of Quinoxaline-2,3-dione

This procedure details the synthesis of quinoxaline-2,3-dione via the condensation of o-phenylenediamine and oxalic acid.

Materials:

-

o-Phenylenediamine

-

Oxalic acid dihydrate

-

4 M Hydrochloric acid

-

Ethanol

-

Deionized water

Procedure:

-

A mixture of o-phenylenediamine (10.8 g, 0.1 mol) and oxalic acid dihydrate (15.1 g, 0.12 mol) in 4 M HCl (75 mL) is heated under reflux for 2 hours.

-

The reaction mixture is then cooled in an ice bath.

-

The resulting precipitate is collected by filtration, washed thoroughly with cold water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from a large volume of ethanol to afford quinoxaline-2,3-dione as a white to off-white solid.

Step 2: Synthesis of 2,3-Dichloroquinoxaline

This protocol describes the chlorination of quinoxaline-2,3-dione using phosphorus oxychloride.

Materials:

-

Quinoxaline-2,3-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Dichloromethane

Procedure:

-

To a flask containing quinoxaline-2,3-dione (16.2 g, 0.1 mol), add phosphorus oxychloride (92.0 g, 0.6 mol) and a catalytic amount of DMF (1 mL).

-

The mixture is heated under reflux for 3 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration and washed with water.

-

The crude solid is dissolved in dichloromethane, washed with saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield 2,3-dichloroquinoxaline as a white crystalline solid.

Step 3: Synthesis of this compound

This protocol outlines the selective monomethoxylation of 2,3-dichloroquinoxaline.

Materials:

-

2,3-Dichloroquinoxaline

-

Methanol

-

Triethylbenzylammonium chloride (TEBAC)

Procedure:

-

2,3-Dichloroquinoxaline is stirred with methanol in the presence of a phase-transfer catalyst, triethylbenzylammonium chloride (TEBAC), at room temperature.[2][3]

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the selective formation of the mono-substituted product and to avoid the formation of the di-methoxyquinoxaline byproduct.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the catalyst.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Synthesis Pathway```dot

// Nodes A [label="o-Phenylenediamine +\nOxalic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Quinoxaline-2,3-dione", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="2,3-Dichloroquinoxaline", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges with Reagents A -> B [label=" 4 M HCl, Reflux ", color="#4285F4", fontcolor="#202124"]; B -> C [label=" POCl3, DMF (cat.), Reflux ", color="#EA4335", fontcolor="#202124"]; C -> D [label=" Methanol, TEBAC, RT ", color="#34A853", fontcolor="#202124"]; }

Caption: Detailed experimental workflow for the synthesis of this compound.

References

- 1. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for 2-Chloro-3-methoxyquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-3-methoxyquinoxaline, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, outlines multi-step synthetic pathways, and provides detailed experimental protocols with corresponding quantitative data. The logical workflow of the synthesis is also visualized to facilitate a clear understanding of the process.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the formation of a quinoxaline-2,3-dione core. This intermediate is then subjected to chlorination to yield 2,3-dichloroquinoxaline. The final step involves a selective mono-methoxylation to afford the target compound. The primary starting materials for this synthetic route are o-phenylenediamine and oxalic acid or its derivatives.

The overall synthetic workflow can be visualized as follows:

The Synthetic Versatility of 2-Chloro-3-methoxyquinoxaline: A Technical Guide for Chemical Innovation

For Immediate Release

This technical guide provides a comprehensive overview of the reactivity of 2-chloro-3-methoxyquinoxaline, a key heterocyclic scaffold for researchers, scientists, and professionals in drug development. This document details the synthetic routes to this versatile building block and explores its utility in key chemical transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Introduction: The Quinoxaline Core in Medicinal Chemistry

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The reactivity of substituted quinoxalines, particularly those bearing a halogen at the 2-position, provides a facile entry point for the synthesis of diverse compound libraries for biological screening. The presence of a methoxy group at the 3-position can further modulate the electronic properties and biological activity of the resulting derivatives.

Synthesis of this compound

The primary route for the synthesis of this compound involves the selective monomethoxylation of 2,3-dichloroquinoxaline. This transformation is typically achieved by reacting 2,3-dichloroquinoxaline with methanol in the presence of a phase transfer catalyst, such as triethylbenzylammonium chloride (TEBAC), at room temperature.[1]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized procedure based on the reaction of 2,3-dichloroquinoxaline with methanol.[1]

-

To a solution of 2,3-dichloroquinoxaline (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or acetonitrile), add methanol (1.2 eq).

-

Add a catalytic amount of a phase transfer catalyst, such as triethylbenzylammonium chloride (TEBAC) (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity of this compound

The primary site of reactivity on this compound is the carbon-chlorine bond at the 2-position. The chlorine atom acts as a good leaving group, making the compound susceptible to nucleophilic aromatic substitution and an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

This compound readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles, including amines, thiols, and alkoxides. For instance, it has been shown to react with piperazine in acetonitrile to yield the corresponding 2-(piperazin-1-yl)-3-methoxyquinoxaline.[1]

Caption: Nucleophilic substitution on this compound.

The following is a generalized protocol for the reaction of this compound with piperazine.[1]

-

Dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Add piperazine (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any excess piperazine and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield 2-methoxy-3-(piperazin-1-yl)quinoxaline.

| Nucleophile | Product | Typical Yield (%) |

| Piperazine | 2-Methoxy-3-(piperazin-1-yl)quinoxaline | Not Reported |

Table 1: Representative Nucleophilic Substitution Reactions. Yields are not explicitly reported for this compound and are based on analogous systems.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or ester, catalyzed by a palladium complex. This reaction is a powerful tool for the synthesis of 2-aryl- or 2-vinyl-3-methoxyquinoxalines.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

-

To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography on silica gel.

| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 80-90 |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 75-85 |

Table 2: Representative Suzuki-Miyaura Coupling Reactions. Yields are based on analogous chloroquinoxaline systems.

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand. This reaction is highly valuable for synthesizing 2-amino-3-methoxyquinoxaline derivatives.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound with an amine.

-

In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

| Amine | Palladium Catalyst/Ligand | Base | Solvent | Typical Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-95 |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 75-90 |

| Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 80-90 |

Table 3: Representative Buchwald-Hartwig Amination Reactions. Yields are based on analogous chloroquinoxaline systems.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis and medicinal chemistry. Its facile synthesis and the reactivity of the 2-chloro substituent allow for a wide range of chemical modifications through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The methodologies outlined in this guide provide a solid foundation for the design and synthesis of novel quinoxaline derivatives with potential therapeutic applications. Further exploration of the reactivity of this scaffold is anticipated to yield new compounds with significant biological activities.

References

An In-depth Technical Guide to 2-Chloro-3-methoxyquinoxaline Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction: Quinoxaline scaffolds are a cornerstone in medicinal chemistry, recognized for their diverse and potent biological activities. Among these, 2-chloro-3-methoxyquinoxaline and its analogs represent a versatile class of compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. The presence of a reactive chloro group at the 2-position provides a facile entry point for a variety of chemical modifications, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising derivatives, tailored for researchers, scientists, and professionals in drug development.

I. Synthesis of 2-Chloro-3-alkoxy/phenoxy-quinoxaline Derivatives

The synthetic pathway to 2-chloro-3-alkoxy and -phenoxy-quinoxaline derivatives typically commences with the condensation of an o-phenylenediamine with an α-dicarbonyl compound to form the foundational quinoxaline ring system. Subsequent chlorination and nucleophilic substitution reactions allow for the introduction of the desired alkoxy or phenoxy moieties.

A general synthetic workflow is depicted below:

Figure 1: General synthetic workflow for 2-chloro-3-alkoxy/phenoxy-quinoxaline derivatives.

Experimental Protocols:

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline

This protocol describes the synthesis of the key intermediate, 2,3-dichloroquinoxaline, from o-phenylenediamine and oxalic acid.

-

Step 1: Synthesis of Quinoxaline-2,3-dione:

-

A mixture of o-phenylenediamine (1 equivalent) and oxalic acid (1.1 equivalents) in 4N hydrochloric acid is heated at reflux for 4 hours.

-

The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield quinoxaline-2,3-dione.

-

-

Step 2: Chlorination of Quinoxaline-2,3-dione:

-

A mixture of quinoxaline-2,3-dione (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 3-4 hours.

-

The excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford 2,3-dichloroquinoxaline.

-

Protocol 2: Synthesis of 2-Chloro-3-alkoxy/phenoxy-quinoxaline Derivatives via Nucleophilic Substitution

This protocol outlines the general procedure for the substitution of one chlorine atom in 2,3-dichloroquinoxaline with an alcohol or a phenol.

-

A solution of 2,3-dichloroquinoxaline (1 equivalent) and the desired alcohol or phenol (1-1.2 equivalents) in a suitable solvent (e.g., N,N-dimethylformamide, acetonitrile, or pyridine) is prepared.

-

A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the mixture.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization or column chromatography to yield the desired 2-chloro-3-alkoxy/phenoxy-quinoxaline derivative.[1]

II. Biological Activities and Quantitative Data

This compound derivatives and their analogs have demonstrated a broad spectrum of biological activities, most notably as anticancer and antimicrobial agents. The quantitative data for a selection of these compounds are summarized in the tables below for easy comparison.

Anticancer Activity

The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cancer cell growth.

| Compound ID | R Group (at C3) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | -OCH₃ | HCT116 (Colon) | 8.4 | [2] |

| 2 | -OCH₃ | MCF-7 (Breast) | 9.0 | [2] |

| 3 | -OPh | PC-3 (Prostate) | 2.11 | [3] |

| 4 | -OPh-4-Cl | HCT116 (Colon) | 2.5 | |

| 5 | -OPh-4-F | MCF-7 (Breast) | 4.4 | |

| 6 | -OPh-4-NO₂ | HepG2 (Liver) | 7.529 | [3] |

Table 1: In Vitro Anticancer Activity of Selected 2-Chloro-3-alkoxy/phenoxy-quinoxaline Derivatives.

Antimicrobial Activity

Several 2-chloro-3-substituted quinoxaline derivatives have shown promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.

| Compound ID | R Group (at C3) | Microorganism | MIC (µg/mL) | Reference |

| 7 | -OCH₃ | Staphylococcus aureus | 16 | [4] |

| 8 | -OCH₃ | Escherichia coli | 8 | [4] |

| 9 | -OPh | Bacillus subtilis | 16 | [4] |

| 10 | -OPh-4-Cl | Candida albicans | 16 | [4] |

| 11 | -OPh-4-Br | Staphylococcus aureus | 4 | [5] |

| 12 | -OPh-4-NO₂ | Escherichia coli | 8 | [5] |

Table 2: In Vitro Antimicrobial Activity of Selected 2-Chloro-3-alkoxy/phenoxy-quinoxaline Derivatives.

III. Mechanism of Action and Signaling Pathways

The anticancer and antimicrobial activities of quinoxaline derivatives are often attributed to their ability to interfere with critical cellular processes. While the precise mechanisms for many this compound analogs are still under investigation, studies on the broader class of quinoxaline compounds have shed light on their potential modes of action.

Anticancer Mechanisms

Several quinoxaline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

1. Inhibition of Protein Kinases: Many quinoxaline derivatives act as inhibitors of protein kinases, which are crucial regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of many cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Quinoxaline Compounds: A Technical Guide for Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a cornerstone in medicinal chemistry.[1][2] The inherent versatility of the quinoxaline nucleus allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities.[1][3] This has propelled quinoxaline derivatives to the forefront of drug discovery, with several compounds entering clinical trials and reaching the market for various therapeutic indications, including anticancer and antiviral therapies.[1][4] This technical guide provides an in-depth exploration of the diverse biological activities of quinoxaline compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity of Quinoxaline Derivatives

Quinoxaline-based compounds represent a significant and expanding class of anticancer agents, demonstrating potent cytotoxic effects against a multitude of human cancer cell lines.[3][5] Their mechanisms of action are diverse and sophisticated, frequently involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[6][7]

Mechanisms of Anticancer Action

The anticancer prowess of quinoxaline derivatives stems from their ability to interact with various molecular targets within cancer cells. A primary mechanism is the inhibition of protein kinases, which are pivotal regulators of cellular signaling.[3][7] Key kinases targeted by quinoxaline compounds include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met, all of which are crucial for tumor growth and angiogenesis.[6][8][9]

Furthermore, some quinoxaline derivatives have been shown to function as Histone Deacetylase (HDAC) inhibitors.[10] By inhibiting HDACs, these compounds can alter chromatin structure and gene expression, leading to cell cycle arrest and apoptosis. The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents, and quinoxaline derivatives have been demonstrated to trigger this process through various intrinsic and extrinsic pathways.[6][11]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of selected quinoxaline derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chloro-substituted Quinoxaline (Compound 11) | MCF-7 (Breast) | 9 | [12] |

| Chloro-substituted Quinoxaline (Compound 11) | HCT116 (Colon) | 2.5 | [12] |

| Quinoxaline Derivative (6k) | HeLa (Cervical) | 12.17 ± 0.9 | [10] |

| Quinoxaline Derivative (6k) | HCT-116 (Colon) | 9.46 ± 0.7 | [10] |

| Quinoxaline Derivative (6k) | MCF-7 (Breast) | 6.93 ± 0.4 | [10] |

| Triazole-substituted quinoxaline (Compound 3) | Ty-82 (Leukemia) | 2.5 | [5] |

| Triazole-substituted quinoxaline (Compound 3) | THP-1 (Leukemia) | 1.6 | [5] |

| Pyrrolo[1,2-a] quinoxaline derivative (58) | HCT 116 (Colon) | 2.5 | [5] |

| Quinoxalinone Derivative A | MCF-7 (Breast) | 2.2 | [13] |

| Quinoxalinone Derivative A | A549 (Lung) | 2.7 | [13] |

| Quinoxalinone Derivative C | HeLa (Cervical) | 2.61 | [13] |

| Quinoxaline-based VEGFR-2 Inhibitor (Compound 3) | - | 10.27 | [6] |

| Quinoxaline Derivative (4m) | A549 (Lung) | 9.32 ± 1.56 | [14] |

Antimicrobial Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi.[2][15] Their mechanisms of action often involve targeting essential bacterial processes, leading to the inhibition of growth or cell death.[15]

Mechanisms of Antimicrobial Action

A key mechanism of antimicrobial action for certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), involves bioreductive activation. In low-oxygen environments, characteristic of many bacterial infections, these compounds can be enzymatically reduced to generate reactive oxygen species (ROS).[15] The resulting oxidative stress damages cellular components, including DNA, ultimately leading to bacterial cell death.[15]

Other quinoxaline derivatives function by inhibiting bacterial DNA gyrase and topoisomerase IV.[15] These enzymes are essential for DNA replication and repair, and their inhibition by quinoxaline compounds effectively halts these critical processes, resulting in a bactericidal effect.[15]

Quantitative Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for selected quinoxaline derivatives against various bacterial and fungal strains are presented below.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 | [16] |

| Pentacyclic Quinoxaline (Compound 10) | Candida albicans | 16 | [17] |

| Pentacyclic Quinoxaline (Compound 10) | Aspergillus flavus | 16 | [17] |

| Quinoxaline 1,4-di-N-oxide (N-05, N-09, N-11, N-13) | Nocardia brasiliensis (clinical isolates) | < 1 | [18] |

Antiviral Activity of Quinoxaline Derivatives

The emergence of new and resilient viral pathogens underscores the urgent need for novel antiviral therapies. Quinoxaline derivatives have shown considerable promise in this area, with demonstrated activity against a range of viruses.[19][20]

Mechanisms of Antiviral Action

The antiviral mechanisms of quinoxaline compounds are varied and target different stages of the viral life cycle. For instance, certain quinoxaline derivatives have been found to inhibit the non-structural protein 1 of influenza A (NS1A).[21] The NS1A protein is crucial for viral replication, and its inhibition can effectively suppress the propagation of the influenza virus.[21] Other derivatives have shown potent activity against human cytomegalovirus (HCMV), a member of the herpesvirus family, by interfering with its replication process.[19]

Quantitative Antiviral Activity Data

The antiviral efficacy of quinoxaline derivatives is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% of its maximum effect.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Quinoxaline Derivative (Compound 4) | Human Cytomegalovirus (HCMV) | < 0.05 | [19] |

| Quinoxaline Derivative (Compound 8) | Human Cytomegalovirus (HCMV) | < 0.05 | [19] |

| Quinoxaline Derivative (Compound 44) | Influenza A/Udorn/72 | - (Inhibited virus growth) | [21] |

The half-maximal inhibitory concentration (IC50) is another measure used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| Compound/Derivative | Target/Virus | IC50 (µM) | Reference |

| Quinoxaline Derivative (Compound 35) | Influenza A NS1A protein | 6.2 | [21] |

| Quinoxaline Derivative (Compound 44) | Influenza A NS1A protein | 3.5 | [21] |

Experimental Protocols

To ensure the generation of robust and reproducible data in the evaluation of quinoxaline compounds, standardized experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays.

Protocol 1: Determination of Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[22][23]

Materials:

-

Cancer cell lines

-

Quinoxaline derivative (test compound)

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cancer cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v). Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only). Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[22]

-

MTT Addition: Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 4 hours at 37°C.[22][23]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[23]

Protocol 2: Determination of Antimicrobial Activity (Broth Microdilution)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a quinoxaline compound against a specific microorganism.[15][16]

Materials:

-

Quinoxaline derivative (test compound) stock solution

-

Bacterial or fungal strain

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, Malt Extract Broth for fungi)[16][17]

-

Microorganism inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Preparation of Dilutions: Prepare two-fold serial dilutions of the quinoxaline compound stock solution in the broth medium directly in the 96-well plate.[16]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, or for 48 hours for fungi).[17]

-

Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

Protocol 3: Apoptosis Assay by Annexin V-FITC Staining

This protocol is used to determine if a quinoxaline derivative induces apoptosis in cancer cells using an Annexin V-FITC Apoptosis Detection Kit and flow cytometry.[11][23]

Materials:

-

Cancer cell line

-

Quinoxaline derivative (test compound)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC50 concentration for 24-48 hours.[11][23]

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[23]

-

Staining: Resuspend the cells in the 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[23]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[23]

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by quinoxaline derivatives and general experimental workflows.

Caption: Simplified pathway of HDAC inhibition by quinoxaline derivatives.

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Caption: General workflow for biological screening of quinoxaline derivatives.

Quinoxaline and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Their diverse and potent biological activities, coupled with their synthetic tractability, make them a highly attractive scaffold for medicinal chemists and drug developers. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, and antiviral properties of quinoxaline compounds, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. It is anticipated that ongoing research in this vibrant field will lead to the development of new and improved quinoxaline-based drugs to address a wide range of unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 3. benchchem.com [benchchem.com]

- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioengineer.org [bioengineer.org]

- 8. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]

- 18. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

2-Chloro-3-methoxyquinoxaline: An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Chloro-3-methoxyquinoxaline is limited in the available scientific literature. This guide provides a comprehensive overview based on established principles of quinoxaline chemistry and data from closely related analogues. The experimental protocols are proposed based on standard methodologies for similar compounds and should be considered as starting points for optimization.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological applications have made them a focal point in medicinal chemistry and drug discovery. This technical guide focuses on the physicochemical properties of this compound, a specific derivative with potential applications in pharmaceutical and materials science. Understanding the solubility and stability of this compound is critical for its synthesis, formulation, and development into potential therapeutic agents.

Physicochemical Properties

| Property | 2-Chloro-3-methylquinoxaline | 2-chloro-7-methoxyquinoxaline |

| Molecular Formula | C₉H₇ClN₂ | C₉H₇ClN₂O[1] |

| Molecular Weight | 178.62 g/mol [2] | 194.62 g/mol |

| Melting Point | 86.0-87.0 °C[2] | Not available[1] |

| Boiling Point | Not available | Not available[1] |

| Solubility | Very slightly soluble (0.43 g/L at 25 °C)[2] | Not available |

| pKa (Predicted) | -1.14[2] | Not available |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. Based on the structure, a nuanced solubility profile is expected.

Factors Influencing Solubility

-

Solvent Polarity: The principle of "like dissolves like" is a key determinant. The molecule possesses both a somewhat polar methoxy group and nitrogen atoms within the quinoxaline ring, alongside a relatively nonpolar aromatic system. This suggests it may exhibit moderate solubility in a range of solvents.

-

Temperature: For most solid solutes, solubility tends to increase with a rise in temperature. This relationship should be experimentally verified for this compound.

-

pH (for aqueous solutions): The nitrogen atoms in the quinoxaline ring can be protonated at acidic pH, which would likely increase the aqueous solubility of the compound.

-

Crystalline Form: The crystal lattice energy of the solid form will impact its solubility. Different polymorphs of the compound can exhibit different solubilities.[3]

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

This method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]

Objective: To determine the saturation solubility of this compound in various solvents at a constant temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, dimethyl sulfoxide)

-

Vials with tight-fitting caps

-

Constant temperature incubator/shaker

-

Analytical balance

-

Filtration device (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.[3]

-

Equilibration: Tightly cap the vials and place them in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C or 37 °C).[3] Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor.

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | |

| Ethanol | 25 | |

| Methanol | 25 | |

| Acetonitrile | 25 | |

| Dichloromethane | 25 | |

| DMSO | 25 |

Stability Profile

Understanding the stability of this compound is essential for its storage, handling, and formulation.

Factors Influencing Stability

-

Thermal Stability: Based on related aromatic heterocyclic systems, this compound is expected to be a crystalline solid with good thermal stability.[4] Decomposition at very high temperatures would likely involve the cleavage of the C-Cl bond and eventual degradation of the heterocyclic rings.[4]

-

Hydrolytic Stability: The stability of the compound in aqueous solutions is expected to be pH-dependent. Under neutral and basic conditions, it is likely to be relatively stable.[5] However, under acidic conditions, hydrolysis of the C-Cl bond to form the corresponding 2-hydroxy-3-methoxyquinoxaline is anticipated.[4][5] This hydrolysis is often acid-catalyzed, as protonation of the nitrogen atoms increases the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to nucleophilic attack by water.[4] Increased temperature will likely accelerate degradation across all pH ranges.[5]

-

Photolytic Stability: The quinoxaline ring system can absorb UV light, potentially leading to photochemical reactions.[4] Therefore, the compound may show some sensitivity to UV radiation. To ensure stability, it is recommended to store this compound in amber vials, protected from light.[4]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are crucial to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂) solution

-

UV lamp

-

Oven

-

Validated stability-indicating HPLC method

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add HCl to achieve a final concentration of 0.1 N. Heat the solution (e.g., at 60 °C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a suitable solvent and add NaOH to achieve a final concentration of 0.1 N. Heat the solution (e.g., at 60 °C) for a defined period.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add H₂O₂ (e.g., 3%). Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of the compound to high temperature (e.g., 80 °C) in an oven for a defined period.

-

Photolytic Degradation: Expose a solution of the compound to UV light (as per ICH Q1B guidelines) for a defined period. A control sample should be kept in the dark.[5]

-

Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.[5] This method should be able to separate the parent compound from any degradation products.[5]

Visualizations

Experimental Workflow for Solubility Determination

Caption: Isothermal Saturation Method Workflow.

Factors Affecting Stability of this compound

Caption: Stability Influencing Factors.

References

Spectroscopic Profile of 2-Chloro-3-methoxyquinoxaline: A Technical Guide

Disclaimer: Direct experimental spectroscopic data for 2-Chloro-3-methoxyquinoxaline is not extensively available in the public domain. This guide provides a comprehensive overview of the expected spectroscopic characteristics of the compound based on the analysis of structurally related quinoxaline derivatives and established principles of spectroscopic interpretation. The experimental protocols detailed herein are representative of standard analytical procedures for this class of heterocyclic compounds.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of pharmacological activities. The precise characterization of these molecules is crucial for drug discovery and development. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring of the quinoxaline core, and a singlet for the methoxy group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing chloro and electron-donating methoxy substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.6 - 8.0 | Multiplet | Aromatic protons (H-5, H-6, H-7, H-8) |

| ~ 4.1 | Singlet | Methoxy protons (-OCH₃) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the carbon atoms of the quinoxaline ring system and the methoxy group. The chemical shifts are influenced by the nature of the substituents.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C-3 (attached to -OCH₃) |

| ~ 145 - 150 | C-2 (attached to -Cl) |

| ~ 140 - 142 | Quaternary carbons of the quinoxaline core |

| ~ 128 - 132 | Aromatic CH carbons |

| ~ 54 | Methoxy carbon (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic (Ar-H) |

| 2950 - 2840 | C-H Stretch | Methoxy (-OCH₃) |

| 1580 - 1610 | C=N Stretch | Quinoxaline ring |

| 1450 - 1550 | C=C Stretch | Aromatic ring |

| 1200 - 1250 | C-O Stretch | Aryl ether |

| 1000 - 1050 | C-O Stretch | Aryl ether |

| 750 - 800 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Value | Ion | Notes |

| 194/196 | [M]⁺ | Molecular ion peak showing the isotopic pattern for Chlorine (³⁵Cl/³⁷Cl) |

| 179/181 | [M-CH₃]⁺ | Loss of a methyl radical |

| 159 | [M-Cl]⁺ | Loss of a chlorine radical |

| 131 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol[2][3]

-

Sample Preparation :

-

Weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.

-

-

Instrument Parameters (for a 400 MHz spectrometer) :

-

¹H NMR :

-

Observe frequency: 400 MHz

-

Spectral width: -2 to 12 ppm

-

Pulse width: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64

-

-

¹³C NMR :

-

Observe frequency: 100 MHz

-

Spectral width: 0 to 220 ppm

-

Pulse width: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol[4][5]

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis :

-

Identify and label the major absorption peaks in the spectrum.

-

Correlate the observed absorption frequencies with specific functional groups and vibrational modes.

-

Mass Spectrometry Protocol (Electron Ionization - EI)[6][7]

-

Sample Introduction :

-

Dissolve a small amount of the sample (sub-milligram) in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Instrument Parameters :

-

Ionization mode: Electron Ionization (EI)

-

Ionization energy: 70 eV

-

Mass range: m/z 40-500

-

Scan speed: 1-2 seconds per scan

-

Source temperature: 200-250 °C

-

-

Data Analysis :

-

Identify the molecular ion peak ([M]⁺) and its isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum and the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

Methodological & Application

Synthesis of 2-Chloro-3-methoxyquinoxaline: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Chloro-3-methoxyquinoxaline, a valuable intermediate in the development of various pharmacologically active compounds. The protocol is based on established methodologies of nucleophilic aromatic substitution on the quinoxaline scaffold.

Introduction